molecular formula C24H24N2O4S B2586314 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide CAS No. 921899-17-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2586314
CAS No.: 921899-17-4
M. Wt: 436.53
InChI Key: YVAVCJQIISSZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a sulfonamide moiety at position 2 of the heterocyclic core and methyl substituents at positions 8 and 10. Its molecular formula is C₂₄H₂₅N₂O₄S, with a molecular weight of 449.53 g/mol (calculated). The compound’s structure combines a seven-membered oxazepine ring fused to two benzene rings, with a sulfonamide group linked to a 4-isopropylbenzene substituent.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-15(2)17-6-9-19(10-7-17)31(28,29)25-18-8-12-22-20(14-18)24(27)26(4)21-13-16(3)5-11-23(21)30-22/h5-15,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAVCJQIISSZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molecular weight of approximately 394.4 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring, characterized by:

  • Dibenzodiazepine Framework : This core structure is often associated with neuroactive properties.
  • Substituents : The presence of dimethyl groups and a benzenesulfonamide moiety enhances its chemical reactivity and biological activity.

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor suppression. Preliminary studies have shown that this compound may exhibit cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting proliferation.

Neuroactive Properties

The dibenzodiazepine framework suggests potential neuroactive effects. Similar compounds have been reported to influence neurotransmitter systems or exhibit anxiolytic properties. Animal studies have demonstrated that derivatives may show anxiolytic effects comparable to established anxiolytics.

Enzyme Inhibition

Studies have shown that compounds analogous to this compound can act as enzyme inhibitors in various metabolic pathways. This indicates potential therapeutic applications in metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinStructureLacks methoxy group; different substitutions; potential neuroactive effects
Methyl (8,10-dimethyl-11-oxo...)StructurePotential HDAC inhibitor; distinct pharmacological profile
N-(8-chloro-11-oxo...)StructureAntimicrobial properties; different activity due to chlorine substitution

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of related compounds in various disease models:

  • Cancer Models : In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation.
  • Neuropharmacological Studies : Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics.
  • Metabolic Pathway Regulation : Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition.

Comparison with Similar Compounds

Substituent Variations on the Oxazepine Core

  • N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide ():

    • Molecular Weight : 422.5 g/mol
    • Key Differences : Replaces the 4-isopropyl group with 3,4-dimethylbenzene.
    • Physicochemical Impact : Reduced steric bulk compared to the isopropyl group, leading to a lower logP (4.89 vs. ~5.0) and slightly improved aqueous solubility (logSw -4.64) .
  • 3,4-Dimethyl-N~1~-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide ():

    • Key Differences : Lacks the 8-methyl group, reducing steric hindrance near the oxazepine core.
    • Hypothetical Pharmacological Impact : Simplified substitution pattern may enhance binding flexibility to target receptors like dopamine D2 .

Functional Group Modifications

  • N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (): Key Differences: Replaces sulfonamide with a benzamide group and introduces a trifluoromethyl moiety. Physicochemical Impact: The trifluoromethyl group increases electronegativity and metabolic stability but reduces hydrogen-bond donor capacity (H-bond donors = 1 vs. 2 in sulfonamides) .

Thiazepine-Based Analogues

Sulfur vs. Oxygen Heteroatoms

  • 4-Methoxybenzyl 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-Oxide ():

    • Key Differences : Substitutes oxygen with sulfur in the heterocyclic ring (thiazepine vs. oxazepine).
    • Synthetic Challenges : Lower yield (9%) due to oxidative side reactions during synthesis .
    • Electronic Effects : Sulfur’s larger atomic size and polarizability may alter binding pocket interactions in receptor targets.
  • 11-Oxo-10-Propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic Acid 5-Oxide ():

    • Key Differences : Features a propyl group at position 10 and a carboxylic acid at position 6.
    • Physicochemical Impact : The carboxylic acid introduces polarity (higher PSA), reducing blood-brain barrier penetration compared to sulfonamides .

Physicochemical Property Analysis

Property Target Compound (4-isopropyl) 3,4-Dimethyl Analogue () Thiazepine Carboxylic Acid ()
Molecular Weight 449.53 422.5 ~380 (estimated)
logP ~5.0 4.89 3.2 (predicted)
Hydrogen Bond Donors 1 1 2 (carboxylic acid)
Polar Surface Area (Ų) ~90 (estimated) 63.25 ~110 (estimated)

Notes: The 4-isopropyl group in the target compound enhances lipophilicity, favoring CNS penetration, while thiazepine-based analogues with carboxylic acids exhibit higher polarity, limiting bioavailability .

Q & A

Q. What are the key steps in synthesizing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions:

Core Formation : Construct the dibenzo[b,f][1,4]oxazepine core via cyclization of 2-aminophenol derivatives with ketones or aldehydes under acidic conditions .

Sulfonylation : React the oxazepine intermediate with 4-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .

Functionalization : Methylation at the 8- and 10-positions using methyl iodide and a strong base (e.g., NaH) .
Key reagents: Dimethylformamide (DMF) as solvent, catalytic triethylamine for sulfonylation, and controlled temperature (60–80°C) to avoid side reactions .

Q. How is the structural integrity of this compound verified?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methyl, sulfonamide, and oxazepine core environments. Distinct peaks for aromatic protons (δ 6.8–8.2 ppm) and sulfonamide S=O stretches (1350–1300 cm1^{-1} in IR) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z 495.18) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, methanol) and non-polar (dichloromethane) solvents. Sulfonamide groups enhance solubility in polar aprotic solvents (>10 mg/mL in DMSO) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic instability is common in oxazepine derivatives at pH < 5 .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., MAPK) or inflammatory targets (COX-2) at 1–10 µM concentrations using fluorescence-based assays .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can identify interactions between reagent equivalents and reaction time .
  • Continuous Flow Chemistry : Improve scalability and purity (>95%) by controlling residence time and mixing efficiency .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line passage number, serum-free media).
  • Structural Analysis : Use LC-MS to confirm batch-to-batch consistency; impurities >0.5% can skew bioactivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .

Q. What mechanistic pathways are hypothesized for its enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to COX-2 or MAPK using AutoDock Vina. The sulfonamide group likely occupies the enzyme’s hydrophobic pocket, while the oxazepine core hydrogen-bonds with catalytic residues .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

Q. What strategies are effective for pharmacokinetic profiling?

  • Methodological Answer :
  • ADME Studies :
  • Absorption : Caco-2 cell monolayer assay to measure permeability (Papp_{app} >1 × 106^{-6} cm/s indicates good oral bioavailability) .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .

Q. How can computational modeling guide derivative design?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Reaction Pathway Prediction : Apply density functional theory (DFT) to predict regioselectivity in sulfonylation or methylation steps .

Q. How to evaluate synergistic effects with other therapeutic agents?

  • Methodological Answer :
  • Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices. Synergy is defined as FIC ≤0.5 .
  • Transcriptomics : RNA-seq to identify pathways co-regulated by the compound and co-administered drugs (e.g., paclitaxel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.